2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Description
The compound 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a structurally complex molecule featuring a benzo[d]thiazol core substituted with a trifluoromethyl group, a methylamino linker, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. While direct synthesis or application data for this compound are absent in the provided evidence, its structural components align with several classes of bioactive and functional heterocycles. Key features include:
- Benzo[d]thiazol: A bicyclic aromatic system known for antimicrobial, anticancer, and optoelectronic applications .
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, commonly used in agrochemicals and pharmaceuticals .
This article compares the compound’s structural motifs and inferred properties with analogous molecules from diverse research contexts.
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-23(11-14(25)24-7-5-17(6-8-24)26-9-10-27-17)16-22-15-12(18(19,20)21)3-2-4-13(15)28-16/h2-4H,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUVXZLUKLPUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2(CC1)OCCO2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, known for its diverse biological applications.
- A trifluoromethyl group, which enhances lipophilicity and biological activity.
- An aza-spiro structure that contributes to its unique pharmacological profile.
The molecular formula is , with a molecular weight of approximately 419.35 g/mol.
Antibacterial Activity
Recent studies have highlighted the compound's potential as a dual inhibitor of bacterial topoisomerases. In particular, it has shown promising results against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Enterococcus faecalis | <0.03125 |
| Enterococcus faecium | <0.03125 |
| Multidrug-resistant Staphylococcus aureus | <0.25 |
| Acinetobacter baumannii | 1–4 |
| Klebsiella pneumoniae | 1–4 |
These results indicate that the compound exhibits excellent broad-spectrum antibacterial activity, particularly against resistant strains .
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The inhibition is characterized by low nanomolar IC50 values, indicating potent activity. For instance, compounds derived from this class have demonstrated IC50 values below 32 nM against DNA gyrase from E. coli .
Study 1: Efficacy Against Resistant Strains
In a comprehensive study published in 2023, various derivatives of benzothiazole were tested for their efficacy against resistant bacterial strains. The lead compound exhibited remarkable solubility and plasma protein binding characteristics, making it a candidate for further development .
Study 2: Structural Optimization
Another study focused on the structural optimization of related compounds to enhance their antibacterial properties while minimizing toxicity. Modifications to the trifluoromethyl group and the spiro structure were found to significantly improve activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including those related to the compound , as anticancer agents. For instance, thiazole-based compounds have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxicity. Notably, compounds with trifluoromethyl substitutions often exhibit increased potency against cancer cells due to enhanced lipophilicity and improved membrane permeability .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds containing thiazole moieties can inhibit the growth of a variety of bacterial strains. The presence of electron-withdrawing groups, such as trifluoromethyl groups, has been correlated with increased antimicrobial activity . For example, certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been extensively studied. Compounds derived from thiazoles have shown efficacy in various animal models for epilepsy, suggesting their potential as therapeutic agents for seizure disorders . The SAR studies indicate that specific substitutions on the thiazole ring can significantly influence anticonvulsant activity.
General Synthetic Approaches
The synthesis of 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone typically involves multi-step synthetic routes. Common methods include:
- Knoevenagel Condensation : This method is often employed to form carbon-carbon bonds between thiazole derivatives and other organic fragments.
- Alkylation Reactions : Alkylation is used to introduce various substituents onto the thiazole ring, enhancing biological activity.
Case Studies
Several studies have synthesized related thiazole compounds and evaluated their biological activities:
These studies underscore the versatility of thiazole derivatives as potential therapeutic agents across multiple domains.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison with Analogous Compounds
Table 2. Substituent Impact on Key Properties
Research Findings and Inferences
Synthesis Challenges : The target compound’s spirocyclic system likely requires specialized cyclization steps, contrasting with simpler benzo[d]thiazol derivatives synthesized via reflux () or Pd/C-catalyzed reductions ().
Physicochemical Properties: The CF₃ group and spiro system may synergistically improve logP (predicted ~3.2) and blood-brain barrier penetration compared to non-fluorinated analogs.
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
A widely adopted route involves cyclocondensation between 2-aminothiophenol and a trifluoromethyl-containing carbonyl precursor. Electrosynthetic methods, as demonstrated by De Gruyter Brill, enable bromine-free thiolation of aniline derivatives with ammonium thiocyanate (NH$$4$$SCN) in isopropyl alcohol (i-PrOH) under electrochemical conditions. For example, reacting 4-(trifluoromethyl)aniline with NH$$4$$SCN in the presence of sodium bromide (NaBr) as an electrolyte yields 2-amino-4-(trifluoromethyl)benzo[d]thiazole via intramolecular C–H thiolation. This method avoids harsh oxidants and achieves moderate yields (50–70%), making it suitable for scalable synthesis.
[3 + 2] Cycloaddition Using Benzothiazolium Salts
Benzothiazolium salts, such as N-phenacylbenzothiazolium bromides, participate in [3 + 2] cycloadditions with electron-deficient alkenes or carbonyls. As reported by PMC, trifluoroethylidene oxindoles react with benzothiazolium salts under basic conditions (Na$$2$$CO$$3$$) to form CF$$_3$$-substituted pyrrolidines fused to benzothiazoles. Adapting this strategy, 3-trifluoroethylidene oxindole could serve as a dipolarophile to construct the trifluoromethyl-benzothiazole core in a single step, though this remains speculative without direct evidence.
Functionalization of the Benzothiazole Amine
The 2-amino group requires methylation to yield the methylamino substituent.
Direct N-Methylation
Treating 2-amino-4-(trifluoromethyl)benzo[d]thiazole with methyl iodide (CH$$3$$I) in the presence of a base (e.g., K$$2$$CO$$_3$$) in dimethylformamide (DMF) at 60°C facilitates N-methylation. This method, analogous to procedures in ACS Publications, achieves >80% conversion but may require purification via column chromatography to remove over-alkylated byproducts.
Reductive Amination
Alternatively, reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol selectively methylates the primary amine. This approach minimizes side reactions and is compatible with acid-sensitive functional groups.
Synthesis of the 1,4-Dioxa-8-Azaspiro[4.5]Decane Moiety
The spirocyclic component necessitates simultaneous formation of a 1,4-dioxane ring and a piperidine ring fused at a central carbon atom.
Henry Reaction and Cyclization
A nitroaldol (Henry) reaction between cyclopentanone and nitromethane generates a nitroalkane intermediate, which undergoes reduction (e.g., H$$_2$$/Raney Ni) to form a primary amine. Subsequent treatment with ethylene glycol under acidic conditions (TsOH) forms the 1,4-dioxane ring via ketalization. Intramolecular cyclization of the amine with a carbonyl group (e.g., from ethyl chloroformate) yields the spirocyclic structure, as detailed in ACS Publications.
Spirocarbamate Formation
Oxime intermediates derived from cyclobutanecarboxylates (e.g., compound 14 in) are oxidized to nitro compounds and subjected to Michael addition or Henry reaction pathways. For instance, reacting nitro compound 14 with methyl acrylate forms a spirolactam after reduction and cyclization. Adapting this method, substituting ethylene glycol for lactam-forming reagents could produce the 1,4-dioxa-8-azaspiro[4.5]decane skeleton.
Coupling Strategies for Ethanone Linker Assembly
Connecting the benzothiazole and spirocyclic units via the ethanone bridge presents a critical challenge.
Nucleophilic Acyl Substitution
Activating the spirocyclic amine as a nucleophile (e.g., via deprotonation with NaH) allows attack on a bromoethanone intermediate. For example, 2-bromo-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, synthesized by brominating the corresponding ethanone with PBr$$_3$$, reacts with N-methyl-4-(trifluoromethyl)benzo[d]thiazol-2-amine to form the target compound. This method mirrors sulfonylation and displacement sequences in ACS Publications.
Condensation Reactions
A Mannich-type reaction between the benzothiazole amine, formaldehyde, and the spirocyclic amine could directly form the ethanone linker. However, controlling regioselectivity and avoiding oligomerization requires precise stoichiometry and catalytic additives (e.g., BF$$3$$·OEt$$2$$).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the benzothiazole core of this compound?
- Methodological Answer : The benzothiazole moiety can be synthesized via condensation reactions. For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in N,N-dimethylformamide (DMF) at reflux for 4 hours yields thiourea intermediates. Subsequent treatment with formaldehyde and HCl at 90–95°C for 4 hours produces cyclized derivatives . Solvent choice (e.g., dry benzene or THF) and reflux duration (3–7 hours) are critical for minimizing side reactions .
Q. How is the spiro[4.5]decane moiety introduced into the structure?
- Methodological Answer : The spiro[4.5]decane system is typically formed via cyclization reactions. A mixture of 4-dimethylaminobenzylidene derivatives and 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene, refluxed at 80°C for 3 hours, followed by recrystallization from anhydrous THF, yields the spiro intermediate . Pyrolidine in THF can further functionalize the spiro ring under reflux (65°C, 45 minutes) .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify aromatic protons (δ 7.2–8.5 ppm) and spiro-ring carbons (δ 60–70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Detect characteristic bands for C=O (1650–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting purity results from different synthesis routes be resolved?
- Methodological Answer : Discrepancies often arise from solvent residues or by-products. Use orthogonal methods:
- HPLC : Employ Chromolith or Purospher® columns with UV detection (λ = 254 nm) to quantify impurities .
- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (1:1) as the mobile phase .
- Recrystallization Optimization : Compare yields from THF, dioxane, or ethanol to identify the best solvent for removing specific impurities .
Q. What strategies are recommended for studying the compound’s structure-activity relationship (SAR) in biological systems?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethyl group with chloro or methoxy substituents to assess electronic effects on activity .
- In Silico Modeling : Perform docking studies using software like AutoDock to predict interactions with target proteins (e.g., kinases or GPCRs) .
- Enzyme Assays : Test inhibitory activity against enzymes (e.g., Pfmrk) using fluorescence-based assays with IC50 determination .
Q. How can environmental degradation pathways of this compound be modeled?
- Methodological Answer :
- Abiotic Degradation : Simulate hydrolysis at varying pH (3–10) and monitor via LC-MS for breakdown products .
- Biotic Degradation : Use soil microcosms spiked with the compound and analyze metabolites via GC-MS after 30 days .
- QSPR Models : Predict half-life in water using quantitative structure-property relationship software (e.g., EPI Suite) .
Data Analysis and Theoretical Frameworks
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Cell Line Validation : Ensure consistent use of cell lines (e.g., HepG2 vs. MCF7) and culture conditions (e.g., serum-free media) .
- Dose-Response Curves : Re-evaluate EC50 values using nonlinear regression models (e.g., Hill equation) to confirm reproducibility .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioavailability?
- Methodological Answer :
- Lipinski’s Rule of Five : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Molecular Dynamics Simulations : Predict membrane permeability using CHARMM or GROMACS to model lipid bilayer interactions .
- Caco-2 Assays : Measure apparent permeability (Papp) to validate in silico predictions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
